Cas no 1018688-82-8 ((R)-1-(3-morpholin-4-yl-phenyl)-ethylamine)

(R)-1-(3-morpholin-4-yl-phenyl)-ethylamine structure
1018688-82-8 structure
Product Name:(R)-1-(3-morpholin-4-yl-phenyl)-ethylamine
CAS No:1018688-82-8
MF:C12H18N2O
MW:206.284122943878
CID:2190936
PubChem ID:42551788
Update Time:2025-04-21

(R)-1-(3-morpholin-4-yl-phenyl)-ethylamine Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(3-morpholin-4-yl-phenyl)-ethylamine
    • Benzenemethanamine, .alpha.-methyl-3-(4-morpholinyl)-, (.alpha.R)-
    • (1R)-1-(3-morpholin-4-ylphenyl)ethanamine
    • CHEMBL497560
    • BDBM50265104
    • DB-290140
    • 1018688-82-8
    • (R)-1-(3-morpholinophenyl)ethanamine
    • Inchi: 1S/C12H18N2O/c1-10(13)11-3-2-4-12(9-11)14-5-7-15-8-6-14/h2-4,9-10H,5-8,13H2,1H3/t10-/m1/s1
    • InChI Key: HUBJUNYFFJVKPC-SNVBAGLBSA-N
    • SMILES: O1CCN(C2=CC=CC([C@@H](C)N)=C2)CC1

Computed Properties

  • Exact Mass: 206.141913g/mol
  • Monoisotopic Mass: 206.141913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 206.28g/mol
  • XLogP3: 0.9
  • Topological Polar Surface Area: 38.5Ų
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